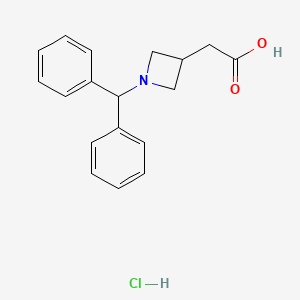

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride

Description

2-(1-Benzhydrylazetidin-3-yl)acetic acid hydrochloride (CAS 18621-17-5) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a benzhydryl group (two phenyl rings attached to a central carbon) and an acetic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications . This compound is cataloged by ABChem (AB17064) and structurally related to azetidine derivatives used in drug discovery, particularly in modulating receptor binding due to the benzhydryl group’s steric bulk and lipophilicity .

Properties

IUPAC Name |

2-(1-benzhydrylazetidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)11-14-12-19(13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,18H,11-13H2,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKDAJHCZIGGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride typically involves a multi-step process. One efficient method starts with commercially available benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction can be employed to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(1-Benzhydrylazetidin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the molecular formulas, weights, and key structural differences between the target compound and its analogs:

Key Observations :

- Ring Size and Strain : The azetidine ring (4-membered) in the target compound introduces higher ring strain compared to pyrrolidine (5-membered, ) or morpholine (6-membered, ). This strain may enhance reactivity in synthetic modifications .

- Functional Groups : The acetic acid moiety allows for conjugation or salt formation, unlike the primary amine in 1-Benzhydrylazetidin-3-amine HCl (), which may favor different pharmacokinetic profiles.

Solubility and Stability

- The hydrochloride salt form of the target compound improves water solubility, critical for biological assays. Analogous morpholine derivatives () also exhibit enhanced solubility due to polar oxygen and nitrogen atoms.

- Dimethyl-substituted azetidine () may show reduced solubility compared to the target compound due to increased hydrophobicity.

Biological Activity

2-(1-Benzhydrylazetidin-3-yl)acetic acid; hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a benzhydryl group, which is known to influence its biological properties. The hydrochloride salt form enhances its solubility and stability.

Biological Activity Overview

The biological activity of 2-(1-benzhydrylazetidin-3-yl)acetic acid; hydrochloride has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-tubercular Activity : It has shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential role in tuberculosis treatment.

- CNS Activity : Related compounds have been studied for their effects on the central nervous system (CNS), with implications for treating neurological disorders .

Target Pathways

The compound's mechanism of action appears to involve interference with critical biochemical pathways essential for the survival and proliferation of pathogens. For instance, it may inhibit specific enzymes or receptors that are vital for bacterial growth or CNS function.

Biochemical Interactions

Research suggests that 2-(1-benzhydrylazetidin-3-yl)acetic acid; hydrochloride may interact with various molecular targets, leading to inhibition of key metabolic processes. These interactions can result in:

- Disruption of Cell Wall Synthesis : Similar compounds have been shown to affect bacterial cell wall integrity.

- Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter receptors could explain observed CNS activities.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

- Anti-tubercular Studies : In vitro assays highlighted that 2-(1-benzhydrylazetidin-3-yl)acetic acid; hydrochloride exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Mycobacterium tuberculosis H37Ra, indicating strong anti-tubercular properties.

- CNS Activity Assessment : Behavioral studies in rodent models revealed that compounds structurally related to 2-(1-benzhydrylazetidin-3-yl)acetic acid; hydrochloride produced anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(1-Benzhydrylazetidin-3-yl)acetic acid hydrochloride?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the azetidine ring with a benzhydryl substituent and (2) introduction of the acetic acid moiety followed by hydrochloride salt formation.

- Azetidine Ring Formation : Reacting benzhydrylamine with a cyclic precursor (e.g., epichlorohydrin or a β-lactam derivative) under basic conditions can yield the azetidine scaffold.

- Acetic Acid Functionalization : Acylation or alkylation reactions (e.g., using chloroacetic acid derivatives) introduce the acetic acid group.

- Salt Formation : Treatment with hydrochloric acid in polar solvents (e.g., ethanol or water) produces the hydrochloride salt.

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts. Purity is verified via recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the azetidine ring structure, benzhydryl group, and acetic acid moiety.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect impurities.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for the hydrochloride salt).

- Elemental Analysis : Validate C, H, N, and Cl content.

- Reference Data : Compare with PubChem or peer-reviewed spectral libraries .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the acylation step?

- Methodological Answer : Low yields often stem from steric hindrance from the benzhydryl group or incomplete protonation of intermediates. Strategies include:

- Coupling Agents : Use carbodiimides (e.g., EDC·HCl) or HOBt to activate the carboxylic acid group for efficient acylation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of hydrophobic intermediates.

- Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without degrading sensitive intermediates.

- In Situ Monitoring : TLC or inline IR spectroscopy tracks reaction progress .

Q. What methodologies are recommended to investigate the compound’s biological activity and resolve contradictory data?

- Methodological Answer :

- Assay Design : Use standardized in vitro models (e.g., enzyme inhibition assays or cell viability tests) with positive/negative controls.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying substituents on the azetidine ring) to identify critical pharmacophores.

- Data Discrepancy Analysis :

- Purity Verification : Impurities (e.g., unreacted starting materials) can skew results. Re-characterize batches via HPLC and NMR .

- Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) may alter activity. Replicate studies under controlled conditions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to target receptors (e.g., GPCRs or kinases) using software like AutoDock or Schrödinger.

- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and metabolic stability.

- Key Parameters : Modify the benzhydryl group’s lipophilicity or introduce polar substituents to improve blood-brain barrier penetration or reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.